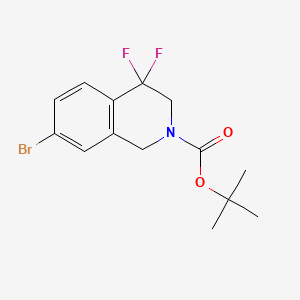
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is a complex organic compound characterized by its bromine and fluorine atoms, which contribute to its unique chemical properties. This compound belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are structurally similar to quinoline but with a nitrogen atom in the second position of the ring system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenylethylamine derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a palladium catalyst, or sodium borohydride (NaBH₄).
Substitution: NaN₃, KI, and other nucleophiles under suitable solvent conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Derivatives with different substituents replacing the bromine atom.
科学的研究の応用
Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate has several scientific research applications across various fields:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound's derivatives may exhibit biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism by which tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure but with a different position of the bromine atom.
Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a difluoro group but lacks the isoquinoline core.
Uniqueness: Tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate is unique due to its specific arrangement of bromine and fluorine atoms, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C14H16BrF2NO2 |
|---|---|
分子量 |
348.18 g/mol |
IUPAC名 |
tert-butyl 7-bromo-4,4-difluoro-1,3-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H16BrF2NO2/c1-13(2,3)20-12(19)18-7-9-6-10(15)4-5-11(9)14(16,17)8-18/h4-6H,7-8H2,1-3H3 |
InChIキー |
KHUCBSAEMWKPMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2=C(C=CC(=C2)Br)C(C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















